

# (S)-VQW-765: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | (S)-VQW-765 |           |
| Cat. No.:            | B1684082    | Get Quote |

(S)-VQW-765, also known as (S)-AQW-051, is a potent and selective partial agonist of the  $\alpha$ 7 nicotinic acetylcholine receptor (nAChR). This document provides a detailed overview of its chemical structure, pharmacological properties, and the experimental methodologies used for its characterization, intended for researchers, scientists, and professionals in drug development.

#### **Chemical Structure and Properties**

**(S)-VQW-765** is a small molecule with a well-defined chemical structure, contributing to its selective interaction with the  $\alpha$ 7 nAChR.

| Property          | Value                                                                  | Source |
|-------------------|------------------------------------------------------------------------|--------|
| IUPAC Name        | (3R)-3-[[6-(4-methylphenyl)-3-pyridinyl]oxy]-1-azabicyclo[2.2.2]octane | [1]    |
| CAS Number        | 669770-29-0                                                            | [1]    |
| Molecular Formula | C19H22N2O                                                              | [2]    |
| Molecular Weight  | 294.39 g/mol                                                           | [2]    |
| Synonyms          | (S)-AQW-051, AQW-051                                                   | [1][2] |



## **Pharmacological Properties**

**(S)-VQW-765** acts as a partial agonist at the  $\alpha$ 7 nicotinic acetylcholine receptor, a ligand-gated ion channel widely expressed in the central nervous system and implicated in cognitive processes and inflammatory pathways.

| Parameter              | Value                       | Method                       | Source |
|------------------------|-----------------------------|------------------------------|--------|
| Binding Affinity (pKD) | 7.56                        | Radioligand Binding<br>Assay | [3]    |
| Potency (pEC50)        | 7.41                        | Calcium Influx Assay         | [3]    |
| Mechanism of Action    | α7 nAChR Partial<br>Agonist | Functional Assays            | [4]    |

#### **Preclinical Findings**

In preclinical studies, **(S)-VQW-765** has demonstrated cognitive-enhancing and anxiolytic-like effects. Oral administration of 0.03 and 0.3 mg/kg of VQW-765 has been shown to improve learning and memory in mice.[3] At a dose of 1 mg/kg, it exhibited anxiolytic effects in rats by increasing social exploration time.[3]

#### **Clinical Findings**

A Phase II clinical trial investigated the efficacy of a single 10 mg oral dose of VQW-765 in subjects with performance anxiety.[5][6] The study utilized the Trier Social Stress Test (TSST) to induce anxiety.[5][6] While a trend towards improvement was observed in the overall population, a statistically significant reduction in anxiety was noted in female participants.[5][6] The study also suggested an inverted U-shaped dose-response curve, a characteristic often seen with α7 nAChR agonists.[5]

## **Signaling Pathways**

Activation of the  $\alpha$ 7 nAChR by **(S)-VQW-765** initiates a cascade of intracellular signaling events. The receptor's high permeability to calcium ions (Ca2+) is a key trigger for these downstream pathways.





Click to download full resolution via product page

Caption: Signaling pathway of **(S)-VQW-765** via  $\alpha$ 7 nAChR activation.

# **Experimental Protocols**

The following sections outline the methodologies for key experiments cited in the characterization of **(S)-VQW-765**.

## **Radioligand Binding Assay (for pKD determination)**

This assay quantifies the affinity of **(S)-VQW-765** for the  $\alpha$ 7 nAChR.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. jneurosci.org [jneurosci.org]
- 2. Hippocampal α7 nicotinic ACh receptors contribute to modulation of depression-like behaviour in C57BL/6J mice PMC [pmc.ncbi.nlm.nih.gov]



- 3. α7 nicotinic acetylcholine receptors and their role in cognition PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. AQW051, a novel, potent and selective α7 nicotinic ACh receptor partial agonist: pharmacological characterization and phase I evaluation PMC [pmc.ncbi.nlm.nih.gov]
- 6. zora.uzh.ch [zora.uzh.ch]
- To cite this document: BenchChem. [(S)-VQW-765: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684082#s-vqw-765-chemical-structure-and-properties]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com